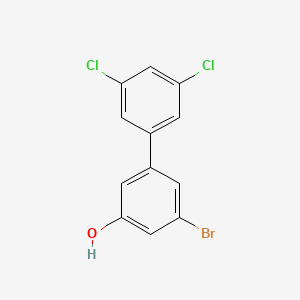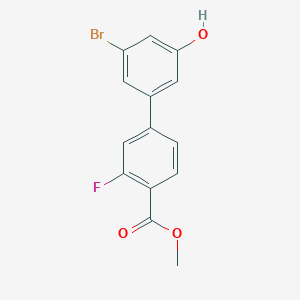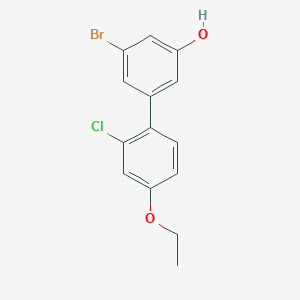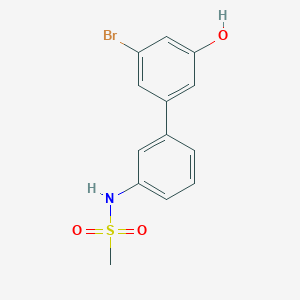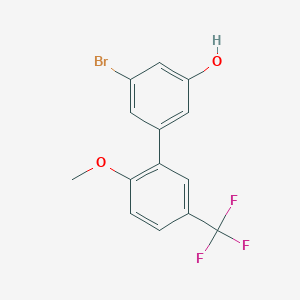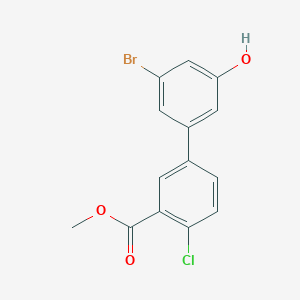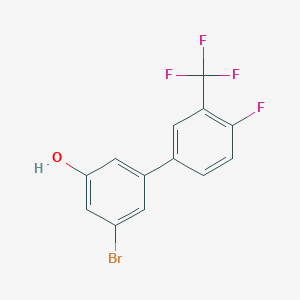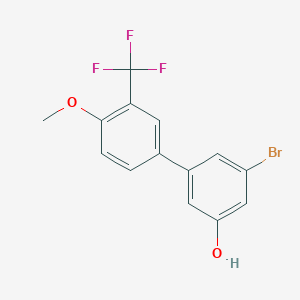
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-BPCP) is a phenolic compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It is a small molecule that has been synthesized in several ways and has a wide range of biological activities. 3-BPCP has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) and as an inhibitor of the enzyme glutathione transferase (GST).
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) by binding to the active site of the enzyme and preventing its activity. It is also believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an agonist of the serotonin receptor 5-HT2A by binding to the receptor and activating it. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to modulate the activity of the enzyme cyclooxygenase-2 (COX-2) by binding to the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4) and to act as an agonist of the serotonin receptor 5-HT2A. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST).
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its ability to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), its ability to act as an agonist of the serotonin receptor 5-HT2A, and its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways and is a small molecule, which makes it easier to work with in lab experiments.
The limitations of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its potential toxicity, as it has been shown to be toxic to cells in some studies. In addition, the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The future directions of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% research include further investigation into its potential as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), its potential as an agonist of the serotonin receptor 5-HT2A, and its potential to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, further research into its potential to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST) should be conducted. Finally, further research into the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% should be conducted in order to better understand its effects on biochemical and physiological processes.
Synthesis Methods
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways. It can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with phenol. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde. It can also be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with benzaldehyde. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol.
properties
IUPAC Name |
[3-(3-bromo-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZSRXDVIOIVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686480 |
Source


|
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-51-9 |
Source


|
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

